Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-
Description
Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- (CAS: 63713-74-6) is a titanium-based coordination complex featuring two distinct ligands:
- Dodecylbenzenesulfonate (DBS): A bulky anionic surfactant with a hydrophobic dodecyl chain and a sulfonate group for ionic interactions.
- Hydroxyacetate (HA): A bidentate ligand with hydroxyl and carboxylate moieties, enabling chelation to the titanium center.
This compound is structurally unique due to its hybrid ligand system, combining surfactant properties (via DBS) and coordination stability (via HA). It is hypothesized to function in catalytic systems, surface modification, or as a stabilizer in polymer matrices .
Properties
CAS No. |
63713-74-6 |
|---|---|
Molecular Formula |
C38H64O9S2Ti |
Molecular Weight |
776.9 g/mol |
IUPAC Name |
2-dodecylbenzenesulfonic acid;2-hydroxyacetic acid;titanium |
InChI |
InChI=1S/2C18H30O3S.C2H4O3.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;3-1-2(4)5;/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);3H,1H2,(H,4,5); |
InChI Key |
GDDRQLYBSRBJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(C(=O)O)O.[Ti] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium typically involves the reaction of titanium tetrachloride with dodecylbenzenesulfonic acid and hydroxyacetic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or chloroform, at elevated temperatures to ensure complete coordination of the ligands to the titanium center .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the desired reaction conditions. The product is then purified through recrystallization or chromatography techniques to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of titanium dioxide or other titanium oxides.
Reduction: Formation of titanium(III) or titanium(II) complexes.
Substitution: Formation of new titanium complexes with different ligands.
Scientific Research Applications
Chemistry: In chemistry, bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. Its unique coordination environment allows for selective catalytic activity .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes .
Medicine: In medicine, the compound is explored for its potential use in drug delivery systems and as a therapeutic agent. Its ability to coordinate with various ligands makes it a candidate for targeted drug delivery .
Industry: Industrially, bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium is used in the production of advanced materials, including coatings and composites. Its unique properties enhance the performance of these materials .
Mechanism of Action
The mechanism of action of bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium involves its ability to coordinate with various ligands and form stable complexes. The titanium center acts as a Lewis acid, facilitating various chemical reactions. In biological systems, the compound interacts with cellular components, potentially disrupting cellular processes and leading to its observed biological activities .
Comparison with Similar Compounds
Titanium, bis(isooctadecanoato-kappaO)bis(2-propanolato)- (CAS: 121957-13-9)
- Ligands: Isooctadecanoate (branched C18 fatty acid) and 2-propanolate.
- Key Differences: Hydrophobicity: Isooctadecanoate’s branched alkyl chain enhances lipid solubility compared to DBS’s linear alkyl chain. Coordination Mode: 2-Propanolate acts as a monodentate ligand, whereas HA in the target compound is bidentate, offering stronger chelation.
- Applications: Used in hydrophobic coatings and high-temperature catalysis due to thermal stability .
Phenolato Titanium Complexes (LTi-Type)
- Ligands: Bis(alkoxo)-bis(phenolato) systems (e.g., Figure 7 in ).
- Key Differences: Electron-Donating Groups: Phenolato ligands provide strong electron-withdrawing effects, enhancing electrophilicity at the titanium center. Steric Effects: Bulky phenolato groups create steric hindrance, limiting substrate access compared to the more flexible DBS/HA system.
- Applications: Widely employed in olefin polymerization and asymmetric catalysis .
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Properties
Ligand-Driven Reactivity
- DBS/HA-Ti: The sulfonate group in DBS facilitates ionic interactions, making it suitable for emulsion stabilization. HA’s chelation enhances metal-center stability in aqueous media.
- Isooctadecanoate-Ti: Dominated by van der Waals interactions, ideal for non-polar systems like lubricant additives.
- Phenolato-Ti: Electron-deficient titanium centers promote insertion reactions in Ziegler-Natta catalysis .
Environmental and Industrial Relevance
- DBS/HA-Ti: Potential in green chemistry due to biodegradability of DBS and low toxicity of HA.
- Phenolato-Ti: Limited by phenol derivatives’ environmental persistence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
